5-fluoro-2-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S2/c1-20-13-3-2-12(16)8-14(13)22(18,19)17-10-15(5-6-15)11-4-7-21-9-11/h2-4,7-9,17H,5-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRCBLJCMGMRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2(CC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the cyclopropyl and thiophene moieties, followed by their attachment to the benzene ring. Common synthetic routes may include:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring to introduce the necessary functional groups.
Clemmensen Reduction: This reduction step converts the acyl group to an alkane.
Nitration and Subsequent Reduction: These steps introduce and then reduce nitro groups to amines, which can then be further functionalized.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions can target the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene ring and the thiophene moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can lead to sulfoxides or sulfones, while reduction of the sulfonamide group can yield amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its functional groups can be used to create advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism by which 5-fluoro-2-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared pharmacophores (sulfonamides, cyclopropane, or aromatic heterocycles). Below is a comparative analysis with Montelukast-related compounds from and other sulfonamide derivatives.
Table 1: Structural and Functional Comparison
Key Observations
However, Montelukast’s carboxymethyl group improves solubility, absent in the target compound.
Sulfur-Containing Groups :
- The target compound’s sulfonamide (-SO₂NH-) differs from Montelukast’s sulfanyl (-S-) group. Sulfonamides are stronger hydrogen-bond acceptors, possibly favoring interactions with polar residues in target proteins.
Substituent Effects: The fluorine atom in the target compound likely increases metabolic stability compared to non-halogenated analogs. In contrast, Montelukast’s chlorine may contribute to halogen bonding in receptor binding.
Pharmacological Implications :
- While Montelukast targets leukotriene receptors, the target compound’s sulfonamide core aligns with enzyme inhibitors (e.g., carbonic anhydrase, COX-2). Its methoxy group may balance solubility and membrane permeability.
Research Findings and Hypotheses
- Synthetic Accessibility : The cyclopropane-thiophene moiety may pose challenges in stereoselective synthesis compared to Montelukast’s carboxymethyl-cyclopropane.
- ADME Profile: The target compound’s lower molecular weight (~342 vs.
- Target Selectivity: Thiophene’s electronic properties may favor interactions with sulfur-binding enzymes (e.g., kinases) over receptors targeted by quinoline-based drugs.
Biological Activity
5-Fluoro-2-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential clinical implications.
Chemical Structure and Properties
The molecular formula for 5-fluoro-2-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide is with a molecular weight of 355.5 g/mol. The structure features a fluorinated aromatic ring, a methoxy group, and a cyclopropyl moiety attached to a thiophene ring, which may contribute to its unique biological profile.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, compounds structurally similar to 5-fluoro-2-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide have demonstrated effectiveness against various bacterial strains. A study showed that related sulfonamides possess minimum inhibitory concentrations (MIC) in the range of 0.5 to 8 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 5-Fluoro-2-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide | TBD | TBD |
| Related Sulfonamide A | 0.5 | Staphylococcus aureus |
| Related Sulfonamide B | 8 | Escherichia coli |
Anticancer Activity
Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. In vitro assays have shown that related compounds induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways. For example, compounds with similar structures have demonstrated IC50 values ranging from 0.65 to 15.63 µM against MCF-7 breast cancer cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction via caspase activation |
| A549 | 2.41 | Mitochondrial pathway modulation |
| HeLa | TBD | TBD |
The biological activity of 5-fluoro-2-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The sulfonamide group can interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase.
- Induction of Apoptosis : Similar compounds have been shown to activate intrinsic apoptotic pathways in cancer cells, leading to cell death.
- Mitochondrial Dysfunction : Evidence suggests that these compounds can disrupt mitochondrial membrane potential, triggering apoptotic signaling cascades .
Case Studies
Recent case studies involving related compounds highlight the therapeutic potential of this class:
- Antimicrobial Efficacy : A study on a sulfonamide derivative demonstrated effective bacterial clearance in murine models infected with methicillin-resistant Staphylococcus aureus (MRSA).
- Antitumor Activity : In vivo studies using xenograft models showed significant tumor reduction when treated with structurally analogous sulfonamides, supporting further exploration into clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
